molecular formula C14H19NO2 B1450190 Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2173116-54-4

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B1450190
CAS No.: 2173116-54-4
M. Wt: 233.31 g/mol
InChI Key: RGRKMDHVYJTEQO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing partially saturated quinoline ring systems. The fundamental structure consists of a tetrahydroquinoline core, which represents a quinoline ring system wherein the pyridine portion has been reduced to form a saturated six-membered ring while maintaining the benzene ring in its aromatic form. The complete systematic name reflects the specific substitution pattern: this compound, indicating the presence of three methyl groups at positions 2, 2, and 4 of the tetrahydroquinoline framework, with a methyl ester functionality at position 8.

The molecular formula of this compound is established as C₁₄H₁₉NO₂, with a molecular weight of 233.31 grams per mole. The structural representation reveals a tricyclic system where the nitrogen atom is incorporated into the six-membered saturated ring, creating a secondary amine functionality. The two methyl groups at position 2 create a geminal dimethyl substitution pattern, while the single methyl group at position 4 introduces additional steric considerations. The carboxylate ester functionality at position 8 represents a key functional group that influences both the chemical reactivity and physical properties of the molecule.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Chemical Abstract Service Registry Number 2173116-54-4
Molecular Data Language Number MFCD30728900

Alternative Naming Conventions and Registry Identifiers

The compound is recognized under several alternative naming conventions that reflect different approaches to systematic nomenclature and commercial identification systems. The Simplified Molecular Input Line Entry System representation provides a concise structural descriptor: COC(=O)C1=C2NC(C)(C)CC(C)C2=CC=C1, which encodes the complete molecular connectivity and serves as a universal structural identifier. This representation demonstrates the methoxy carbonyl group directly attached to the quinoline ring system, with the nitrogen atom forming part of the saturated ring structure.

Properties

IUPAC Name

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRKMDHVYJTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system. Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation. These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells. Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity. These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation. Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation. These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system. Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation. These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver. This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.

Biological Activity

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (often abbreviated as TMTHQ) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TMTHQ is a bicyclic organic compound with the molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydroquinoline core with three methyl groups at positions 2 and 4 and a carboxylate group at position 8. This unique structure contributes to its biological activity and potential therapeutic applications.

1. Antioxidant Properties

TMTHQ has been shown to enhance the body's antioxidant defenses. It increases the activity of various antioxidant enzymes, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Neuroprotection

Research indicates that TMTHQ exhibits neuroprotective effects by normalizing chaperone activity and suppressing apoptosis in neuronal cells. These actions help protect neurons from damage associated with conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Effects

TMTHQ reduces the expression of pro-inflammatory cytokines and inhibits the activation of pathways such as NF-κB, which are implicated in chronic inflammation. This anti-inflammatory action suggests potential therapeutic uses in inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with TMTHQ based on recent studies:

Biological Activity Effect Reference
AntioxidantIncreases antioxidant enzyme activity
NeuroprotectionSuppresses neuronal apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialPotential activity against various pathogens

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that TMTHQ administration led to significant reductions in neuronal loss following induced oxidative stress. The compound was found to modulate signaling pathways that protect against apoptosis, highlighting its potential for treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Action

In vitro experiments showed that TMTHQ effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that TMTHQ could be beneficial in managing conditions characterized by excessive inflammation.

Research Findings

Recent research has focused on the pharmacological potential of TMTHQ derivatives. Modifications to the core structure have been investigated for enhanced potency against specific targets:

  • Antimicrobial Activity : TMTHQ derivatives have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria.
  • Anticoagulant Properties : Some derivatives have been evaluated for their ability to inhibit coagulation factors, indicating potential applications in thrombotic disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is its 8-carboxylate ester group. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight Key Properties/Applications References
Target Compound 8-COOCH₃, 2,2,4-CH₃ 261.34* Lipophilic intermediate; drug synthesis
2,2,4-Trimethyl-8-hydroxy-THQ 8-OH, 2,2,4-CH₃ 203.28 Photometric detection of Fe³⁺ ions
8-Bromo-2,2,4-trimethyl-THQ 8-Br, 2,2,4-CH₃ 254.17 Reactive in cross-coupling reactions
1,2,3,4-Tetrahydroquinoline-8-carbonitrile 8-CN, no additional CH₃ 170.23 Electron-withdrawing; nucleophilic reactions
2,2,4-Trimethyl-THQ hydrochloride HCl salt, 2,2,4-CH₃ 209.73 Enhanced water solubility
8-Methyl-THQ 8-CH₃, no ester 147.22 Low polarity; pesticide applications

*Calculated based on molecular formula C₁₅H₁₉NO₂.

Physicochemical Properties

  • Solubility : The hydrochloride salt () is water-soluble, whereas the methyl ester’s lipophilicity (LogP ~2.5-3.0) favors organic solvents .
  • Thermal Stability : The ester group may decompose at elevated temperatures (>200°C), while the methyl-substituted analog () shows higher thermal stability due to fewer polar functional groups .

Preparation Methods

Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline Core

The fundamental step in preparing the target compound is the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, which serves as the backbone for further functionalization.

1.1 Condensation of Aniline with Acetone Derivatives

  • The core 2,2,4-trimethyl-1,2-dihydroquinoline is synthesized by condensing aniline with acetone or acetone derivatives such as diacetone alcohol or mesityl oxide.
  • This reaction is catalyzed by acid catalysts, traditionally hydrochloric acid and iodine, but more efficient catalysts have been developed.
  • The reaction proceeds at elevated temperatures (100–150 °C), often under reflux conditions in solvents like toluene.
  • Water formed during the condensation is removed azeotropically with toluene to drive the reaction forward.
  • Reaction times vary from 1 to 20 hours depending on catalyst concentration and temperature.

1.2 Catalyst Optimization

  • Improved yields and reaction rates are achieved using a catalyst mixture of hydrogen fluoride (HF) and boron trifluoride (BF₃), with molar ratios ranging from 1:5 to 2:1.
  • Commercially available fluoboric acid (HF:BF₃ = 1:1) is also effective.
  • Catalyst loading is typically 0.005 to 0.1 mole per mole of aniline, with 0.01 to 0.07 mole preferred for balancing economy and efficiency.
  • This catalyst system increases monomer yield significantly compared to traditional acid catalysts.

1.3 Reaction Conditions and Workup

  • The reaction is conducted at 100–150 °C, with acetone added in excess to aniline and catalyst.
  • After reaction completion, the mixture is subjected to vacuum distillation to remove unreacted aniline and isolate the monomeric 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Distillation under reduced pressure (down to 1–20 Torr) at temperatures up to 190 °C yields a product with purity up to 96.5%.
  • Typical yields of monomeric product are around 82–83% based on aniline charged.
Parameter Range/Value Notes
Catalyst HF and BF₃ mixture Molar ratio 1:5 to 2:1
Catalyst amount 0.005–0.1 mole/mole aniline Prefer 0.01–0.07 mole
Temperature 100–150 °C Reaction temperature
Reaction time 1–20 hours Shorter with higher catalyst loading
Pressure during distillation 1–20 Torr Vacuum distillation to isolate product
Product purity 92–96.5% After distillation
Yield ~82–83% Based on aniline

Conversion to Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

The above dihydroquinoline intermediate undergoes further chemical transformations to introduce the carboxylate group at the 8-position and saturate the quinoline ring to the tetrahydroquinoline.

2.1 Hydrogenation to Tetrahydroquinoline

  • The 1,2-dihydroquinoline is selectively hydrogenated to the 1,2,3,4-tetrahydroquinoline derivative.
  • Catalytic hydrogenation is typically performed using palladium or platinum catalysts under mild pressure and temperature conditions.
  • This step saturates the double bond in the quinoline ring without affecting other substituents.

2.2 Carboxylation at the 8-Position

  • Electrophilic substitution or directed lithiation at the 8-position allows introduction of a carboxyl group.
  • Carboxylation can be achieved by lithiation followed by reaction with carbon dioxide.
  • Alternatively, functionalization may be introduced via Friedel-Crafts acylation followed by oxidation.

2.3 Esterification to Methyl Ester

  • The carboxylic acid intermediate is esterified using methanol under acidic conditions or via methylation agents such as diazomethane.
  • Esterification yields the this compound.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Yield/Purity
1. Condensation Aniline + Acetone, HF/BF₃ catalyst, 100–150 °C, 1–20 h 2,2,4-trimethyl-1,2-dihydroquinoline ~82% yield, 92–96.5% purity
2. Hydrogenation Pd or Pt catalyst, H₂ gas, mild conditions 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline High conversion, mild conditions
3. Carboxylation Lithiation + CO₂ or Friedel-Crafts acylation 8-carboxy derivative Variable, optimized by conditions
4. Esterification Methanol + acid catalyst or methylation agent Methyl ester formation High yield under optimized conditions

Research Findings and Notes

  • The use of HF/BF₃ catalyst mixture significantly improves the yield and purity of the dihydroquinoline intermediate compared to traditional acid catalysts such as hydrochloric acid or iodine.
  • Vacuum distillation is critical for removing unreacted starting materials and isolating high-purity monomeric product.
  • The multi-step synthesis requires careful control of reaction conditions to avoid polymerization and side reactions.
  • The final methyl ester derivative is valuable for further applications in polymer antioxidant synthesis and as a synthetic intermediate.
  • No direct single-step synthesis of the methyl ester derivative from aniline and acetone derivatives has been reported; the process relies on sequential synthesis and functionalization.

Q & A

Q. What are the standard synthetic routes for Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves catalytic hydrogenation of a quinoline precursor (e.g., 2,2,4-trimethylquinoline) using palladium on carbon (Pd/C) under hydrogen gas at elevated pressures (1–5 atm) and temperatures (80–120°C). Key optimization strategies include:

  • Temperature control : Lower temperatures (80–100°C) minimize side reactions like over-reduction.
  • Catalyst loading : 5–10% Pd/C by weight balances cost and efficiency.
  • Solvent selection : Ethanol or methanol enhances solubility and reduces steric hindrance.
    Hydrochloride precursors may be used to avoid side reactions (e.g., oxalic diamide formation), improving yields to >90% .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and methyl group arrangements. For example, methyl protons at C-2 and C-4 appear as singlets (δ 1.2–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 233.15 for C14_{14}H19_{19}NO2_2).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%).
    These methods resolve structural ambiguities in substituted tetrahydroquinolines .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the neuroprotective effects of this compound in neurodegenerative models?

Answer:

  • In vitro : Use SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., rotenone). Measure markers like ROS levels (via DCFH-DA assay) and caspase-3 activity.
  • In vivo : Administer 10–50 mg/kg/day to rotenone-induced Parkinson’s disease (PD) rats. Assess motor coordination (rotarod test) and oxidative stress markers (8-isoprostane, lipid peroxidation).
  • Mechanistic studies : Western blotting for NF-κB and antioxidant enzymes (SOD, catalase) clarifies pathways.
    Derivatives like 6-hydroxy analogs show 40–60% reduction in oxidative stress markers in PD models .

Q. How does the substitution pattern of this compound influence its metabolic stability and pharmacokinetics?

Answer:

  • Metabolic stability : The methyl ester at C-8 slows hydrolysis compared to carboxylic acid analogs. Incubate with liver microsomes (human/rat) and track half-life (t1/2_{1/2}) via LC-MS/MS.
  • Pharmacokinetics : Radiolabeled compound (e.g., 14^{14}C) in Sprague-Dawley rats reveals bioavailability (20–30%) and brain penetration (logBB > 0.3).
  • Structural modifications : Fluorination at C-7 (analogous to ) enhances metabolic resistance by blocking CYP450 oxidation .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Answer:

  • Dose-response validation : Replicate studies with standardized doses (e.g., 10–100 µM in vitro) to identify threshold effects.
  • Model system comparison : Test across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out cell-specific artifacts.
  • Analytical rigor : Ensure batch-to-batch consistency via NMR and HPLC. For example, impurities <2% reduce variability in antioxidant assays .

Q. What strategies are recommended for elucidating the metabolic stability and in vivo pharmacokinetics of this compound in preclinical models?

Answer:

  • Radiolabeling : Synthesize 14^{14}C-labeled compound for mass balance studies in rodents. Track excretion (urine/feces) and tissue distribution.
  • LC-MS/MS quantification : Validate plasma concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL.
  • Metabolite profiling : Identify phase I/II metabolites using high-resolution MS. For example, demethylation at C-8 is a major pathway .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

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